5-((3R,5S)-3-Amino-5-methylpiperidin-1-yl)quinoline-8-carbonitrile
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Overview
Description
5-((3R,5S)-3-Amino-5-methylpiperidin-1-yl)quinoline-8-carbonitrile is a chemical compound known for its role as a toll-like receptor antagonistThe compound’s structure includes a quinoline ring and a piperidine moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include various amines, nitriles, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the identity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-((3R,5S)-3-Amino-5-methylpiperidin-1-yl)quinoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted products .
Scientific Research Applications
5-((3R,5S)-3-Amino-5-methylpiperidin-1-yl)quinoline-8-carbonitrile has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases and other conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by binding to toll-like receptors, specifically TLR7 and TLR8. This binding inhibits the activation of these receptors, which play a crucial role in the immune response. By blocking TLR7 and TLR8, the compound can modulate the immune system and reduce inflammation, making it a promising candidate for treating autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
5-((3R,5S)-3-Amino-5-(trifluoromethyl)piperidin-1-yl)quinoline-8-carbonitrile: Another toll-like receptor antagonist with similar structural features.
Quinoline derivatives: Various quinoline-based compounds with different substituents that exhibit similar biological activities.
Uniqueness
5-((3R,5S)-3-Amino-5-methylpiperidin-1-yl)quinoline-8-carbonitrile stands out due to its specific binding affinity for TLR7 and TLR8, making it highly selective and effective in modulating immune responses. Its unique combination of a quinoline ring and a piperidine moiety also contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H18N4 |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
5-[(3R,5S)-3-amino-5-methylpiperidin-1-yl]quinoline-8-carbonitrile |
InChI |
InChI=1S/C16H18N4/c1-11-7-13(18)10-20(9-11)15-5-4-12(8-17)16-14(15)3-2-6-19-16/h2-6,11,13H,7,9-10,18H2,1H3/t11-,13+/m0/s1 |
InChI Key |
MPGCORKREKQAST-WCQYABFASA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CN(C1)C2=C3C=CC=NC3=C(C=C2)C#N)N |
Canonical SMILES |
CC1CC(CN(C1)C2=C3C=CC=NC3=C(C=C2)C#N)N |
Origin of Product |
United States |
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